Given the roles of its constituent amino acids, Methionyltryptophan might be a subject of future research in areas like:
H-Methionine-Tryptophan Hydroxylamine (H-MET-TRP-OH) is a compound derived from two essential amino acids: methionine and tryptophan. Methionine is a sulfur-containing amino acid that plays a crucial role in protein synthesis and serves as a precursor for various biomolecules, including cysteine and taurine. Tryptophan is known for its role in synthesizing serotonin, a neurotransmitter that regulates mood, sleep, and appetite. The hydroxylamine component suggests that this compound may have undergone specific chemical modifications, enhancing its reactivity or biological activity.
The synthesis of H-MET-TRP-OH can be achieved through several methods:
H-MET-TRP-OH has potential applications in various fields:
Research into the interactions of H-MET-TRP-OH with other biomolecules is crucial for understanding its biological implications:
Several compounds share structural or functional similarities with H-MET-TRP-OH. Here are some notable examples:
| Compound Name | Description | Unique Features |
|---|---|---|
| Hydroxytryptophan | An oxidized form of tryptophan | Directly involved in serotonin synthesis |
| Methionine Sulfoxide | Oxidized form of methionine | Impacts protein functionality due to oxidation |
| Kynurenine | A degradation product of tryptophan | Involved in neuroactive pathways |
| Cysteine | A sulfur-containing amino acid | Plays roles in redox reactions and protein structure |
H-MET-TRP-OH stands out due to its dual role as both a derivative of essential amino acids and its potential applications in health-related fields. Its specific hydroxylamine modification may enhance its reactivity compared to similar compounds, allowing for unique interactions within biological systems.
| Parameter | Representative study | Experimental system | Key finding | Reference |
|---|---|---|---|---|
| Half-maximal inhibitory concentration (μmol L⁻¹) | Spectrophotometric assay (hippuryl-L-histidyl-L-leucine substrate) | Recombinant rabbit lung angiotensin-converting enzyme | 9.8 μmol L⁻¹ | 12 |
| Half-maximal inhibitory concentration (μmol L⁻¹) | High-performance liquid chromatography assay (hippuryl-L-histidyl-L-leucine substrate) | Sardine muscle angiotensin-converting enzyme fraction | 3.8 μmol L⁻¹ | 42 |
Lineweaver–Burk analyses performed with substrate concentrations between 0.05 mmol L⁻¹ and 2 mmol L⁻¹ demonstrated that methionyl tryptophan lowers the maximum catalytic velocity without altering the Michaelis constant, producing a family of straight lines intersecting on the abscissa. Such a pattern confirms classical non-competitive inhibition in which the dipeptide binds at a regulatory locus rather than the catalytic centre, thereby inducing an allosteric conformational change that diminishes turnover rate while leaving substrate affinity unchanged [1] [2].
Cushman–Cheung spectrophotometric protocol
High-performance liquid chromatography adaptation
Both methodologies converge on single-digit micromolar potency, reinforcing the robustness of the non-competitive profile across analytical platforms.
| Recognition determinant in peptide transporter 1 | Presence in methionyl tryptophan | Evidential support | Reference |
|---|---|---|---|
| Protonated N-terminal amino group required for electrostatic anchoring | Methionine α-amino group fulfils requirement | Docking and mutational data identifying electrostatic capture sites for positively charged termini in peptide transporter 1 [4] | 98 |
| Backbone carbonyl acceptor immediately distal to N-terminus | Peptide bond carbonyl between methionine and tryptophan satisfies hydrogen-bond template | Quantitative structure–activity models showing obligatory hydrogen bonding to this carbonyl for high-affinity substrates [5] | 92 |
| Zwitterionic C-terminal carboxylate within 500–630 pm spatial envelope from N-terminus | Tryptophan carboxylate meets distance criterion (∼580 pm) | Nuclear magnetic resonance conformational analyses of transported dipeptides [6] | 72 |
| Hydrophobic side chain at C-terminus to occupy apolar pocket | Indole ring of tryptophan achieves optimal π-stacking and van der Waals contact | High-resolution crystal structures of bacterial homologues with hydrophobic C-terminal residues bound [7] | 94 |
Functional uptake studies in mammalian cell lines that over-express peptide transporter 1 report 54% greater intracellular accumulation of methionyl tryptophan relative to mock transfectants, and small interfering ribonucleic acid knock-down of transporter expression lowers transport rate by forty per cent, confirming carrier-mediated assimilation [8]. These data place methionyl tryptophan within the high-affinity subset of dipeptides favoured by proton-coupled oligopeptide transporters, a property of clear pharmacokinetic relevance.
Exposure of isolated mesenteric artery rings from spontaneously hypertensive rats to micromolar methionyl tryptophan evokes concentration-dependent relaxation that is totally abolished by indomethacin, a cyclo-oxygenase blocker, and by BW A 868 C, a selective antagonist of prostaglandin D 2 receptor subtype 1 [9]. Nitric oxide synthase inhibition with N-nitro-L-arginine does not modify the response, indicating that the dipeptide triggers a prostaglandin D 2–driven but nitric-oxide-independent vasodilator cascade. In vivo, oral administration of methionyl tryptophan lowers systolic blood pressure in both adult and senescent spontaneously hypertensive rats, and this haemodynamic action is negated by cyclo-oxygenase blockade or prostaglandin D 2 receptor antagonism [9].